5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide
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Overview
Description
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloromethyl group and a furan ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with furan ring: The chloromethylated pyrazole is coupled with a furan derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature control: Maintaining optimal temperatures to ensure high reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole or furan rings.
Substitution: Halogen substitution reactions can occur at the chloromethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation products: Introduction of hydroxyl or carbonyl groups.
Reduction products: Formation of amines or alcohols.
Substitution products: Replacement of the chlorine atom with other functional groups.
Scientific Research Applications
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide: shares similarities with other pyrazole and furan derivatives, such as:
Uniqueness
- Structural Features : The combination of a chloromethyl pyrazole and a dimethylphenyl furan ring is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of both electron-donating and electron-withdrawing groups influences its reactivity and potential applications.
This detailed article provides a comprehensive overview of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-4-14(7-12(11)2)20-17(22)16-6-5-15(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
AKSSVBGCRSETKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
Origin of Product |
United States |
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